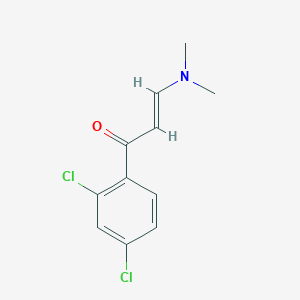
(2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one, also known as DDCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. DDCP is a yellow crystalline powder that has a molecular weight of 305.2 g/mol.
Mecanismo De Acción
The mechanism of action of (2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one is not fully understood. However, it has been proposed that (2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one inhibits the activity of COX-2 by binding to its active site. This leads to a decrease in the production of prostaglandins, which are responsible for inflammation and pain. (2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one has also been reported to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that plays a key role in the regulation of the immune response.
Biochemical and Physiological Effects:
(2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one has been shown to possess various biochemical and physiological effects. It has been reported to reduce inflammation and pain in animal models of arthritis and neuropathic pain. (2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one has also been shown to reduce the severity and duration of seizures in animal models of epilepsy. Additionally, (2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one has been reported to possess antioxidant properties, which may protect against oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. (2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one has been shown to possess potent anti-inflammatory and analgesic properties, which make it a promising candidate for the development of new drugs for the treatment of inflammatory and pain-related disorders. However, there are some limitations to the use of (2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one in lab experiments. Its mechanism of action is not fully understood, and its potential side effects and toxicity have not been extensively studied.
Direcciones Futuras
There are several future directions for research on (2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one. One possible direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory and pain-related disorders. Another direction is to study its effects on other biological pathways and its potential as an antioxidant. Additionally, further studies are needed to understand its mechanism of action and potential side effects and toxicity. Overall, (2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one is a promising compound that has the potential to lead to the development of new drugs for the treatment of various disorders.
Métodos De Síntesis
(2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one can be synthesized using various methods. One of the most common methods is the reaction between 2,4-dichlorobenzaldehyde and dimethylaminoacetone in the presence of a base. The reaction yields (2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one as a yellow crystalline powder. The purity of (2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one can be improved using various purification techniques such as recrystallization, column chromatography, and HPLC.
Aplicaciones Científicas De Investigación
(2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to possess various biological activities such as anti-inflammatory, analgesic, and anticonvulsant properties. (2E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that are responsible for inflammation and pain.
Propiedades
IUPAC Name |
(E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO/c1-14(2)6-5-11(15)9-4-3-8(12)7-10(9)13/h3-7H,1-2H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRNWHRXTOCARP-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

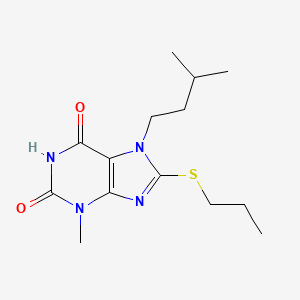
![(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2705368.png)
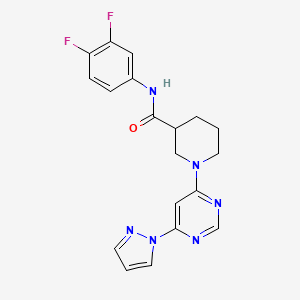
![N-(2-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2705371.png)
![{6-fluoro-4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone](/img/structure/B2705372.png)
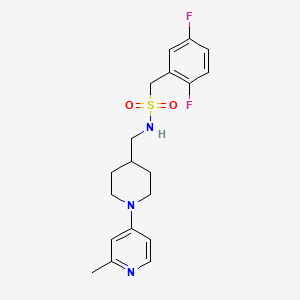
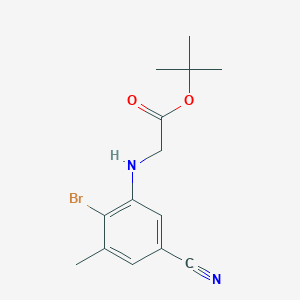
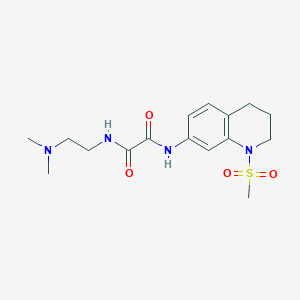
![2-[2-[(Prop-2-enoylamino)methyl]phenyl]acetic acid](/img/structure/B2705376.png)
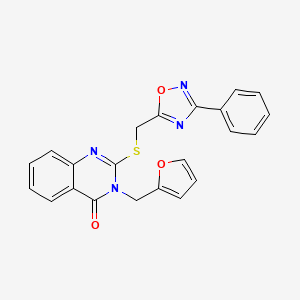
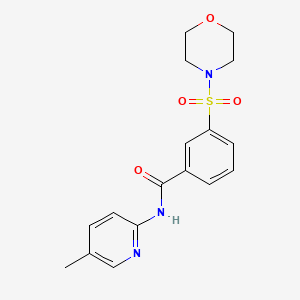


![3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2705386.png)